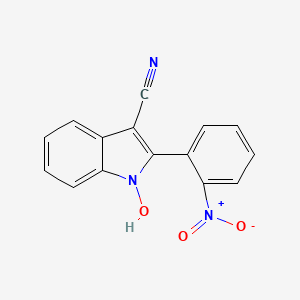
1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in numerous natural products, pharmaceuticals, and plant protection agents. This particular compound is characterized by the presence of a hydroxy group, a nitrophenyl group, and a carbonitrile group attached to the indole ring system.
Méthodes De Préparation
The synthesis of 1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of hydrogen in nitroarenes, which is a versatile and efficient approach for constructing indole ring systems . This method does not require the use of transition metals, making it suitable for pharmaceutical applications where the presence of residual metals is undesirable.
Industrial production methods for this compound typically involve large-scale reactions using similar nucleophilic substitution techniques. The reaction conditions often include the use of chlorotrimethylsilane and triethylamine to facilitate cyclization and formation of the indole ring .
Analyse Des Réactions Chimiques
1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reagents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles for substitution reactions. Major products formed from these reactions include amino derivatives, ketones, and substituted indoles.
Applications De Recherche Scientifique
1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the nitrophenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile can be compared with other similar compounds such as:
1-Hydroxy-2-(2-hydroxyphenyl)-1H-indole-3-carbonitrile: This compound has a hydroxy group instead of a nitro group, which affects its reactivity and biological activity.
1-Hydroxy-2-(2-aminophenyl)-1H-indole-3-carbonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
13713-11-6 |
|---|---|
Formule moléculaire |
C15H9N3O3 |
Poids moléculaire |
279.25 g/mol |
Nom IUPAC |
1-hydroxy-2-(2-nitrophenyl)indole-3-carbonitrile |
InChI |
InChI=1S/C15H9N3O3/c16-9-12-10-5-1-3-7-13(10)17(19)15(12)11-6-2-4-8-14(11)18(20)21/h1-8,19H |
Clé InChI |
YRTDVIWFGQTNQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2O)C3=CC=CC=C3[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897221.png)
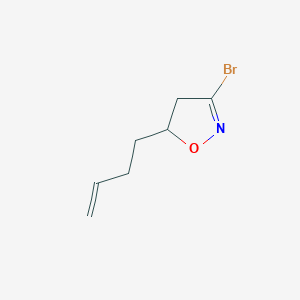
![2-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline](/img/structure/B12897237.png)

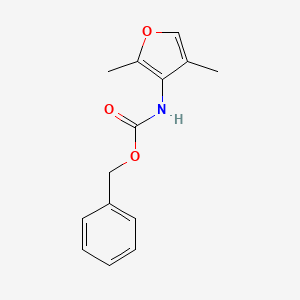
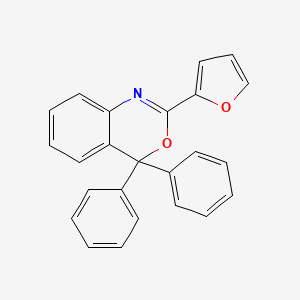
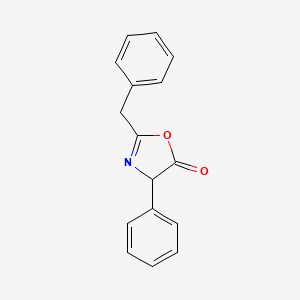
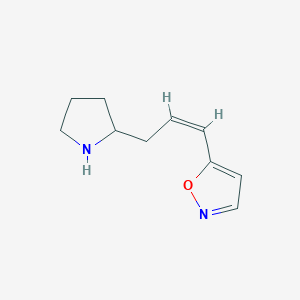
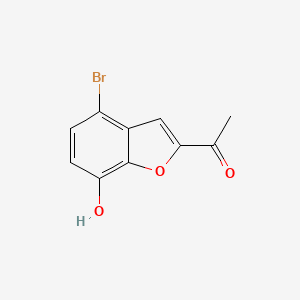

![7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B12897294.png)
![8-(4-Bromophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12897314.png)
![3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12897316.png)
![2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol](/img/structure/B12897317.png)
